Cas no 22828-05-3 (H-PHE-ASP-OH)

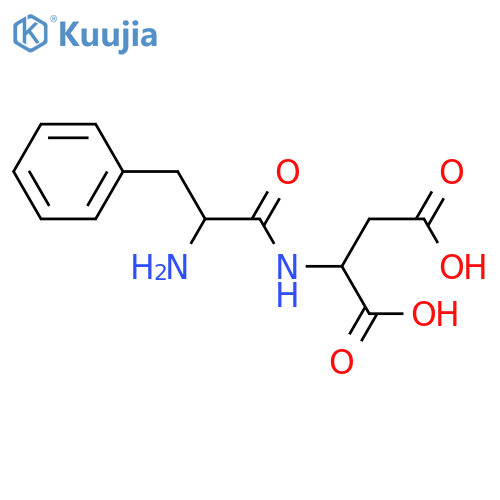

H-PHE-ASP-OH structure

商品名:H-PHE-ASP-OH

CAS番号:22828-05-3

MF:C13H16N2O5

メガワット:280.276543617249

MDL:MFCD00037281

CID:251128

PubChem ID:6992643

H-PHE-ASP-OH 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid,L-phenylalanyl-

- H-Phe-Asp-OH

- 2:PN: US6027903 SEQID: 2 unclaimed protein

- Asparticacid, N-(3-phenyl-L-alanyl)-, L-

- L-Aspartic acid, N-L-phenylalanyl-

- L-Phenylalanyl-L-aspartic acid

- (S)-2-((S)-2-Amino-3-phenylPropanamido)succinic acid

- CHEMBL476213

- FD dipeptide

- FD

- CHEBI:73631

- HY-P4472

- L-Phe-L-Asp

- Q27142130

- Phenylalanine-Aspartate dipeptide

- F-D Dipeptide

- SCHEMBL2878352

- 22828-05-3

- F-D

- HWMGTNOVUDIKRE-UWVGGRQHSA-N

- Phenylalanylaspartate

- L-Phenylalanyl-L-Aspartate

- CS-0654411

- Phenylalanyl-aspartic acid

- Phenylalanine Aspartate dipeptide

- phenylalanylaspartic acid

- MFCD00037281

- Phe-Asp

- (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid

- H-PHE-ASP-OH

-

- MDL: MFCD00037281

- インチ: InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1

- InChIKey: HWMGTNOVUDIKRE-UWVGGRQHSA-N

- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 280.10600

- どういたいしつりょう: 280.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): -3.5

じっけんとくせい

- 密度みつど: 1.371±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 227-229 ºC

- ようかいど: 溶出度(34 g/l)(25ºC)、

- PSA: 129.72000

- LogP: 0.69170

H-PHE-ASP-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB476722-1 g |

H-Phe-Asp-OH; . |

22828-05-3 | 1g |

€401.00 | 2022-05-20 | ||

| TRC | P400938-1g |

H-PHE-ASP-OH |

22828-05-3 | 1g |

$ 1800.00 | 2023-09-06 | ||

| TRC | P400938-100mg |

H-PHE-ASP-OH |

22828-05-3 | 100mg |

$224.00 | 2023-05-17 | ||

| TRC | P400938-500mg |

H-PHE-ASP-OH |

22828-05-3 | 500mg |

$994.00 | 2023-05-17 | ||

| TRC | P400938-1000mg |

H-PHE-ASP-OH |

22828-05-3 | 1g |

$1745.00 | 2023-05-17 | ||

| Ambeed | A746633-1g |

H-Phe-Asp-OH |

22828-05-3 | 97% | 1g |

$248.0 | 2024-07-28 | |

| abcr | AB476722-1g |

H-Phe-Asp-OH; . |

22828-05-3 | 1g |

€401.00 | 2024-08-03 |

H-PHE-ASP-OH 関連文献

-

Patrick Hauske,Nicolette Mamant,Sonja Hasenbein,Sabrina Nickel,Christian Ottmann,Tim Clausen,Michael Ehrmann,Markus Kaiser Mol. BioSyst. 2009 5 980

-

Dirk Volkmer,Marc Fricke,Thomas Huber,Norbert Sewald Chem. Commun. 2004 1872

-

Wen Nie,Kai Zhou,Ying Wang,Zhao-Ming Wang,Yong Xie,Hui Zhou,Bao-Cai Xu Food Funct. 2020 11 9710

-

4. Construction of therapeutic glycopeptide hydrogel as a new substitute for antiproliferative drugs to inhibit postoperative scarring formationXiao-Ding Xu,Liang Liang,Han Cheng,Xin-Hua Wang,Fa-Gang Jiang,Ren-Xi Zhuo,Xian-Zheng Zhang J. Mater. Chem. 2012 22 18164

-

Haofei Gong,Yi Yang,Manuela Pluntke,Othmar Marti,Zsuzsa Majer,Norbert Sewald,Dirk Volkmer Dalton Trans. 2014 43 16857

22828-05-3 (H-PHE-ASP-OH) 関連製品

- 22839-47-0(Aspartame)

- 17355-18-9(Phe-Tyr-OH)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22828-05-3)H-PHE-ASP-OH

清らかである:99%

はかる:1g

価格 ($):223.0